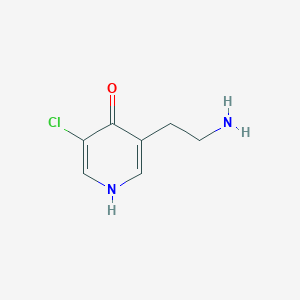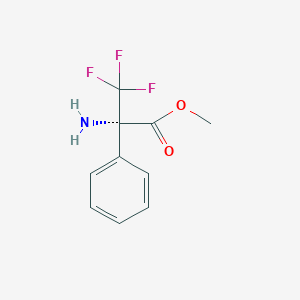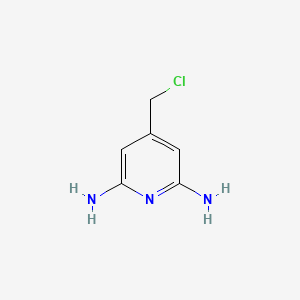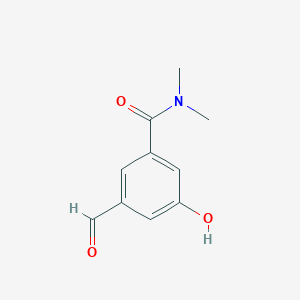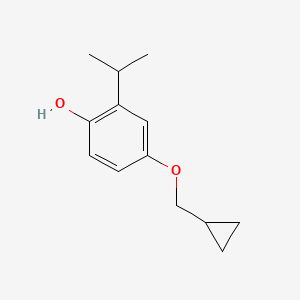
4-(Cyclopropylmethoxy)-2-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-2-isopropylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring, with an isopropyl group at the ortho position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-isopropylphenol typically involves the alkylation of 4-hydroxy-2-isopropylphenol with cyclopropylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethoxy)-2-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethoxy-2-isopropylcyclohexanol using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 4-(Cyclopropylmethoxy)-2-isopropylquinone.
Reduction: Formation of 4-(Cyclopropylmethoxy)-2-isopropylcyclohexanol.
Substitution: Formation of 4-(Cyclopropylmethoxy)-2-isopropyl-6-bromophenol or 4-(Cyclopropylmethoxy)-2-isopropyl-6-nitrophenol.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-2-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-isopropylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cyclopropylmethoxy)-2-methylphenol
- 4-(Cyclopropylmethoxy)-2-ethylphenol
- 4-(Cyclopropylmethoxy)-2-tert-butylphenol
Uniqueness
4-(Cyclopropylmethoxy)-2-isopropylphenol is unique due to the presence of both the cyclopropylmethoxy and isopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(cyclopropylmethoxy)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-7-11(5-6-13(12)14)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clé InChI |
NFUIRDITYPGLMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



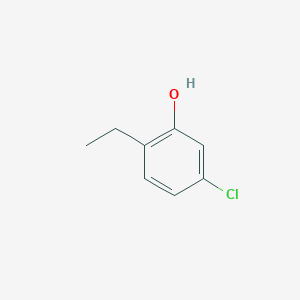


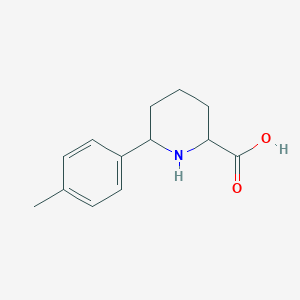
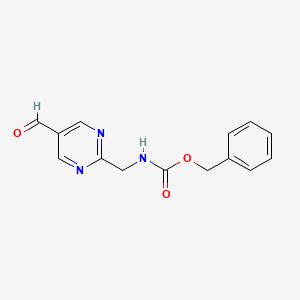

![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
